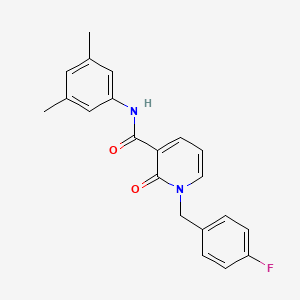

N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler precursors. In the case of the compound "N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide," although not directly synthesized in the provided papers, the methodologies described can offer insights into potential synthetic routes. For instance, the synthesis of bis(ether-carboxylic acid) as described in the first paper involves a nucleophilic substitution reaction followed by alkaline hydrolysis . This approach could theoretically be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the dihydropyridine and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The target compound contains several functional groups, including a dihydropyridine ring, a carboxamide group, and a fluorobenzyl moiety. The presence of these groups suggests that the compound would exhibit a range of interactions, such as hydrogen bonding and π-π interactions, which could be inferred from the solubility and film-forming properties of the polyamides described in the papers . The bulky fluorenylidene groups in the polyamides from the first paper also suggest that steric hindrance could be a factor in the reactivity of the target compound .

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The target compound's carboxamide group could be involved in reactions such as hydrolysis or nucleophilic acyl substitution. The fluorobenzyl group could participate in reactions with nucleophiles due to the electron-withdrawing effect of the fluorine atom. The dihydropyridine ring could undergo oxidation or reduction reactions, depending on the reaction conditions. The synthesis of polyamides in the papers involves direct polycondensation reactions, which could be relevant if the target compound were to be used as a monomer in polymer synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The target compound's solubility could be predicted based on the solubility of similar polyamides in organic solvents such as NMP, DMAc, DMF, and m-cresol . The thermal stability of the compound could be inferred from the high thermal stability of the polyamides described, which show no significant weight loss up to 450°C . The presence of aromatic and heteroaromatic rings in the compound suggests it would likely have a high melting point and might form stable, possibly optically active, films or coatings.

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHXPOFKLNGDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

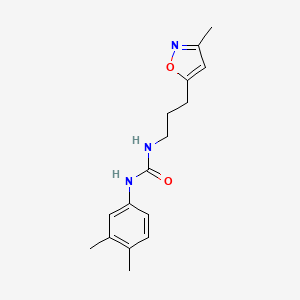

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

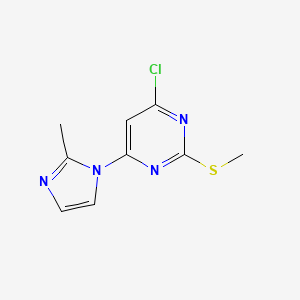

![N-(benzo[d]thiazol-2-yl)-2-((6-isopropylpyrimidin-4-yl)thio)acetamide](/img/structure/B3001811.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)

![N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3001819.png)

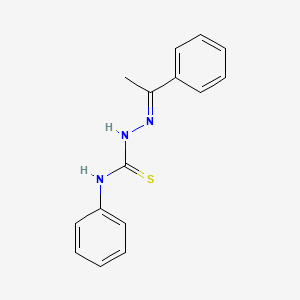

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)

![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)